molecular formula C21H17BrN2O2S B11361859 5-bromo-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

5-bromo-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11361859
M. Wt: 441.3 g/mol
InChI Key: LLBFNCQSEHGFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and thiazole moieties. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-3-carboxamide
  • 3-bromo-5-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

Uniqueness

The unique positioning of the bromine atom and the specific substitution pattern on the benzofuran and thiazole rings make 5-bromo-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide distinct from its analogs. This uniqueness can result in different biological activities and properties, making it a valuable compound for further research .

Properties

Molecular Formula

C21H17BrN2O2S

Molecular Weight

441.3 g/mol

IUPAC Name

5-bromo-3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H17BrN2O2S/c1-13-17-11-15(22)7-8-18(17)26-19(13)20(25)23-10-9-16-12-27-21(24-16)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,25)

InChI Key

LLBFNCQSEHGFLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.